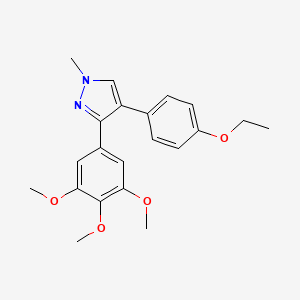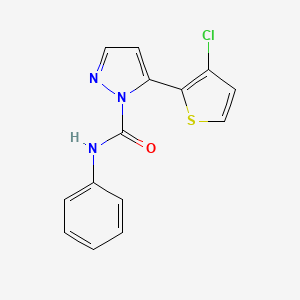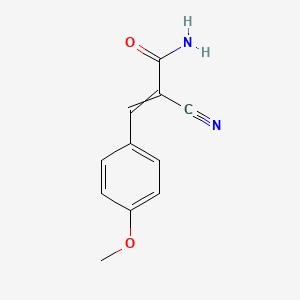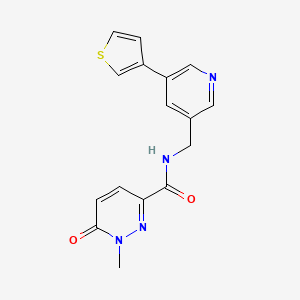![molecular formula C14H11BrF3NO B2964794 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 329777-42-6](/img/structure/B2964794.png)
4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula is CHBrFO, with an average mass of 241.005 Da and a monoisotopic mass of 239.939758 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” is characterized by a benzene ring substituted with a bromo group and a trifluoromethyl group . The exact 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Catalytic Activity
A study by Ren et al. (2011) developed a novel asymmetric phenol-based dinucleating ligand and dinuclear nickel(II) complexes, demonstrating their high catalytic activity and potential as functional models for phosphodiesterase (Ren et al., 2011).
Structural and Thermal Analysis
Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes using a similar bromophenol derivative, analyzing their structure and thermal properties, which are crucial for understanding their stability and potential applications (Takjoo et al., 2013).
Crystal Structure and Theoretical Studies
Khalaji et al. (2017) focused on the synthesis and characterization of a Schiff base compound, including X-ray crystallography and theoretical studies, which are essential for understanding molecular geometry and potential applications in materials science (Khalaji et al., 2017).
Model Systems for Enzymatic Activity
Merkel et al. (2005) synthesized less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme involved in the oxidation of catechols. Such studies are significant for understanding enzyme mechanisms and designing synthetic catalysts (Merkel et al., 2005).
Environmental Impact
A study on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) examined their structure and found them inactive against several human cancer cell lines and microorganisms, highlighting their potential environmental impact (Zhao et al., 2004).
Analytical Techniques
Fujita et al. (2001) developed an analytical approach for characterizing a bacterial metabolite of a bromophenol derivative, demonstrating the importance of such compounds in environmental and analytical chemistry (Fujita et al., 2001).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound may be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound’s trifluoromethyl group has been associated with improved drug potency .
Eigenschaften
IUPAC Name |
4-bromo-2-[[3-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXHIKETOAAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)


![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)


